molecular formula C13H14FN3 B2794049 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline CAS No. 2034601-97-1

2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline

Cat. No.: B2794049
CAS No.: 2034601-97-1
M. Wt: 231.274
InChI Key: AABFOGZWYGVPSQ-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a weak base and can form salts with acids . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The most common method involves the condensation of an ortho-diamine with 1,2-dicarbonyl compounds . There are also other methods of synthesis, such as the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .


Chemical Reactions Analysis

The creation of the pyrroloquinoxaline system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments . Each type of construction of the tricyclic system requires different reagents corresponding to synthetic equivalents .


Physical and Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It is miscible with water and most common organic solvents .

Future Directions

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on quinoxaline derivatives.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-7-10-5-6-17(9-10)13-8-15-11-3-1-2-4-12(11)16-13/h1-4,8,10H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABFOGZWYGVPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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